Desmethyl fluvoxamine beta-D-glucuronide is a significant metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and obsessive-compulsive disorder. The compound is formed through the glucuronidation process, which enhances the solubility and excretion of fluvoxamine from the body. This metabolic transformation is crucial for understanding the pharmacokinetics and therapeutic effects of fluvoxamine, as well as its potential side effects.
Desmethyl fluvoxamine beta-D-glucuronide arises from the metabolism of fluvoxamine, which is extensively processed in the liver by enzymes such as UDP-glucuronosyltransferases. These enzymes facilitate the conjugation of fluvoxamine with glucuronic acid, leading to the formation of this metabolite. Understanding its synthesis and classification is vital for pharmacological research and drug development.
Desmethyl fluvoxamine beta-D-glucuronide is classified as a glucuronide derivative. Glucuronidation is a phase II metabolic reaction that plays a key role in drug metabolism, enhancing the water solubility of lipophilic compounds for easier excretion via urine or bile.
The synthesis of desmethyl fluvoxamine beta-D-glucuronide can be achieved through both enzymatic and chemical methods. The enzymatic route typically involves the use of recombinant UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to desmethyl fluvoxamine.
Desmethyl fluvoxamine beta-D-glucuronide has a complex molecular structure resulting from its glucuronidated form. The core structure includes:
Desmethyl fluvoxamine beta-D-glucuronide participates primarily in hydrolysis and conjugation reactions:
Desmethyl fluvoxamine beta-D-glucuronide functions primarily through its parent compound, desmethyl fluvoxamine. Upon hydrolysis, it releases desmethyl fluvoxamine, which binds to serotonin transporters, inhibiting serotonin reuptake in the synaptic cleft. This mechanism increases serotonin availability in the brain, contributing to its antidepressant effects.
Desmethyl fluvoxamine beta-D-glucuronide has several scientific uses:
This compound serves as an important marker for studying drug metabolism and therapeutic efficacy in clinical settings. Understanding its properties and reactions enhances our knowledge of drug interactions and potential side effects associated with SSRIs like fluvoxamine.
Desmethyl fluvoxamine beta-D-glucuronide is formed through the conjugation of desmethyl fluvoxamine (C₁₄H₁₉F₃N₂O; MW 288.31 g/mol) with glucuronic acid (C₆H₁₀O₇; MW 194.14 g/mol) via a β-glycosidic bond at the amine group [7] [9]. The complete molecular formula is C₂₀H₂₆F₃N₂O₈, yielding a molecular weight of 482.43 g/mol. This metabolite retains the trifluoromethylphenyl pentylidene backbone of the parent fluvoxamine but replaces the original methoxy group with a hydroxyl function due to O-demethylation, enabling subsequent glucuronidation [4] [7].
Table 1: Key Structural Features of Desmethyl Fluvoxamine Beta-D-Glucuronide
Structural Element | Description |
---|---|
Core Scaffold | 2-[(E)-1-[4-(Trifluoromethyl)phenyl]pentylideneamino]oxyethanamine |
Glucuronide Attachment Site | N-linked β-glycosidic bond at the ethanamine moiety |
Stereochemistry | β-configuration at the anomeric carbon (C1) of glucuronic acid |
Ionizable Groups | Carboxylic acid (glucuronide; pKa ~3.2) and secondary amine (pKa ~9.5) |
Spectroscopic characterization reveals signature peaks: ¹H-NMR shows an anomeric proton doublet at δ 5.7 ppm (J = 7.2 Hz), confirming the β-linkage. FT-IR displays C=O stretch at 1720 cm⁻¹ (carboxylic acid) and 1650 cm⁻¹ (imine) [9]. MS/MS fragmentation exhibits key ions at m/z 306.1 [desmethyl fluvoxamine + H]⁺ and m/z 113.0 [glucuronide moiety - H₂O]⁺ [5].
Enzymatic Biosynthesis
In vivo formation occurs primarily in hepatocytes via UGT (UDP-glucuronosyltransferase) enzymes, particularly UGT1A4 and UGT2B7, which catalyze nucleophilic attack by the desmethyl fluvoxamine amine group on the C1 carbon of UDP-α-D-glucuronic acid [3] [7]. This two-step process initiates with CYP-mediated O-demethylation of fluvoxamine to desmethyl fluvoxamine (major CYP isoforms: CYP2D6 > CYP1A2) [7]. Kinetic studies indicate a Vmax of 4.2 nmol/min/mg and Km of 18 µM for UGT1A4-mediated glucuronidation [3].
Table 2: Enzymatic Parameters for Glucuronidation
Parameter | UGT1A4 | UGT2B7 |
---|---|---|
Vmax | 4.2 nmol/min/mg | 1.8 nmol/min/mg |
Km | 18 µM | 42 µM |
Catalytic Efficiency (Vmax/Km) | 0.23 | 0.04 |
Chemical Synthesis
Laboratory synthesis employs the Koenigs-Knorr method:
Solubility
The glucuronide conjugate exhibits enhanced hydrophilicity vs. the parent drug:
Stability
Ionization
The compound exists as a zwitterion at physiological pH:
pH Range | Dominant Species | Net Charge |
---|---|---|
< 3.2 | Cationic (amine protonated) | +1 |
3.2–9.5 | Zwitterionic | 0 |
> 9.5 | Anionic (carboxylate) | -1 |
Desmethyl fluvoxamine beta-D-glucuronide shares core structural elements with other SSRI metabolites but differs in conjugation chemistry:
Table 4: Comparison of SSRI Glucuronide Metabolites
Compound | Conjugation Site | Molecular Formula | MW (g/mol) | Primary UGT Isoform |
---|---|---|---|---|
Desmethyl fluvoxamine β-D-glucuronide | Aliphatic amine | C₂₀H₂₆F₃N₂O₈ | 482.43 | UGT1A4 |
Sertraline glucuronide | Benzylic alcohol | C₂₃H₂₇Cl₂NO₆ | 484.37 | UGT2B7 |
Paroxetine glucuronide | Phenolic OH | C₂₃H₂₈FNO₇ | 449.47 | UGT1A1 |
Fluoxetine glucuronide | Aliphatic amine | C₂₃H₂₈F₃NO₇ | 492.45 | UGT1A3 |
Key Distinctions:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: